1-Benzyl-3-bromopiperidin-4-one 1-Benzyl-3-bromopiperidin-4-one
Brand Name: Vulcanchem
CAS No.: 104860-16-4
VCID: VC21306961
InChI: InChI=1S/C12H14BrNO/c13-11-9-14(7-6-12(11)15)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
SMILES: C1CN(CC(C1=O)Br)CC2=CC=CC=C2
Molecular Formula: C12H14BrNO
Molecular Weight: 268.15 g/mol

1-Benzyl-3-bromopiperidin-4-one

CAS No.: 104860-16-4

Cat. No.: VC21306961

Molecular Formula: C12H14BrNO

Molecular Weight: 268.15 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-3-bromopiperidin-4-one - 104860-16-4

CAS No. 104860-16-4
Molecular Formula C12H14BrNO
Molecular Weight 268.15 g/mol
IUPAC Name 1-benzyl-3-bromopiperidin-4-one
Standard InChI InChI=1S/C12H14BrNO/c13-11-9-14(7-6-12(11)15)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Standard InChI Key WYAPDFWEFUDKDF-UHFFFAOYSA-N
SMILES C1CN(CC(C1=O)Br)CC2=CC=CC=C2
Canonical SMILES C1CN(CC(C1=O)Br)CC2=CC=CC=C2

Structure and Chemical Properties

1-Benzyl-3-bromopiperidin-4-one features a six-membered piperidine ring with a ketone at the 4-position, a bromine atom at the 3-position, and a benzyl group attached to the nitrogen atom. This structural arrangement confers specific reactivity patterns that are exploited in various chemical transformations.

Basic Information

PropertyValue
CAS Number104860-16-4
Molecular FormulaC₁₂H₁₄BrNO
Molecular Weight268.15 g/mol
IUPAC Name1-benzyl-3-bromopiperidin-4-one
Synonyms1-Benzyl-3-bromo-4-oxopiperidine

Hydrobromide Salt Form

The compound is also commonly encountered as its hydrobromide salt, which has distinct properties from the free base:

PropertyValue for Hydrobromide Salt
CAS Number83877-88-7
Molecular FormulaC₁₂H₁₅Br₂NO
Molecular Weight349.06 g/mol
Storage Conditions2-8°C, inert atmosphere
PubChem CID13677739
SMILESC1CN(CC(C1=O)Br)CC2=CC=CC=C2.Br

Synthesis Methods

Several synthetic approaches exist for preparing 1-Benzyl-3-bromopiperidin-4-one, with variations in starting materials, reagents, and conditions.

Bromination of 1-Benzyl-4-piperidone

The most direct approach involves the bromination of 1-benzyl-4-piperidone at the α-position to the carbonyl group:

  • Preparation of 1-benzyl-4-piperidone (precursor):

    • Starting materials: 4-piperidone monohydrate hydrochloride, potassium carbonate, benzyl bromide

    • Reaction conditions: DMF as solvent, 65°C for 14 hours

    • Yield: Approximately 89%

  • Bromination using N-bromosuccinimide (NBS):

    • NBS serves as a convenient brominating agent, providing a controlled release of bromine

    • The reaction typically proceeds via a radical mechanism at the α-position to the carbonyl

    • The reaction can be conducted in solvents such as carbon tetrachloride, with a radical initiator like benzoyl peroxide

Alternative Synthetic Approaches

Alternative approaches may involve:

  • Nucleophilic substitution reactions on appropriately functionalized piperidine derivatives

  • Oxidation of corresponding alcohol derivatives

  • Ring construction methodologies starting from acyclic precursors

Reactivity and Chemical Transformations

The reactivity of 1-Benzyl-3-bromopiperidin-4-one is primarily determined by three functional groups:

Bromine Functionality

The bromine atom at the 3-position serves as an excellent leaving group, enabling various substitution reactions:

  • Nucleophilic substitution with amines, alcohols, thiols, and other nucleophiles

  • Elimination reactions to form unsaturated derivatives

  • Metal-catalyzed coupling reactions (e.g., Suzuki, Heck reactions)

Ketone Functionality

The ketone group at the 4-position can undergo typical carbonyl reactions:

  • Reduction to alcohols using various reducing agents

  • Nucleophilic additions to form adducts

  • Condensation reactions with amines or hydrazines

  • Wittig and related reactions to form olefins

N-Benzyl Group

The N-benzyl group provides options for:

  • Deprotection via hydrogenolysis to liberate the secondary amine

  • Quaternization with alkyl halides

  • N-oxidation reactions

Applications in Organic Synthesis

1-Benzyl-3-bromopiperidin-4-one serves as a versatile building block in various synthetic pathways:

Pharmaceutical Intermediates

The compound functions as an intermediate in the synthesis of pharmaceutically active molecules, particularly those containing modified piperidine rings. Its reactivity profile allows for selective functionalization at multiple positions.

Structure-Activity Relationship Studies

The compound provides a platform for creating libraries of piperidine derivatives through modification at the bromine position, ketone functionality, or N-benzyl group, enabling structure-activity relationship studies in drug discovery programs.

Heterocyclic Chemistry

As a functionalized piperidine derivative, it participates in various transformations leading to more complex heterocyclic systems of biological interest.

CategoryDetails
Signal WordDanger
Hazard StatementsH302 (Harmful if swallowed); H314 (Causes severe skin burns and eye damage)
Precautionary StatementsP260 (Do not breathe dust/fume/gas/mist/vapors/spray); P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Related Compounds and Structural Analogs

Several structural analogs of 1-Benzyl-3-bromopiperidin-4-one have been documented:

Direct Analogs

  • 1-Benzyl-4-piperidone (CAS: 3612-20-2): Lacks the bromine at the 3-position

  • 1-Benzyl-3-methyl-4-piperidone (CAS: 34737-89-8): Contains a methyl group instead of bromine at the 3-position

  • 1-Benzyl-3-(bromomethyl)piperidine (CAS: 109859-83-8): Contains a bromomethyl group at the 3-position and lacks the ketone functionality

Extended Structural Variations

More complex derivatives include:

  • (3E,5E)-1-benzyl-3,5-bis[(3-bromophenyl)methylidene]piperidin-4-one (CID: 6519338): Contains two 3-bromobenzylidene groups at positions 3 and 5

  • (3E,5E)-1-benzyl-3,5-bis[(4-bromothiophen-2-yl)methylidene]piperidin-4-one: Contains two 4-bromothiophen-2-ylmethylidene groups

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